Camalexin

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La biosynthèse de la camalexine dans les plantes commence par l’acide aminé tryptophane. La voie implique plusieurs étapes enzymatiques, y compris la conversion du tryptophane en indole-3-acétaldoxime par les enzymes cytochrome P450 CYP79B2 et CYP79B3 . Ce composé intermédiaire est ensuite converti en indole-3-acétonitrile par CYP71A13 . Des étapes ultérieures impliquent la formation d’un conjugué de glutathion, qui est ensuite transformé en acide dihydrocamalexique.

Méthodes de production industrielle : la voie de synthèse élucidée dans Arabidopsis thaliana fournit un plan potentiel pour la synthèse industrielle, impliquant l’utilisation d’enzymes spécifiques et de conditions de réaction pour reproduire le processus de biosynthèse naturelle .

Analyse Des Réactions Chimiques

Core Reaction Sequence

The biosynthesis of camalexin begins with tryptophan and proceeds through seven enzymatic steps (Figure 1):

Key Features

-

Metabolon Formation : CYP71A13, CYP71B15, and GSTU4 form a protein complex to channel intermediates, minimizing cytotoxic byproducts like IAOx and IAN .

-

Substrate Channeling : Physical interactions between CYP79B2, CYP71A13, and CYP71B15 enhance catalytic efficiency (e.g., CYP79B2 substrate affinity increases 2-fold in the presence of CYP71A13) .

Enzyme Complex Dynamics

Epigenetic Regulation

-

H3K27me3-H3K18ac Bivalent Chromatin : Modulates transcriptional timing of CYP71A13, CYP79B2, and PAD3:

Pathogen Response Kinetics

Clubroot Infection (Plasmodiophora brassicae)

-

This compound Accumulation : Bur-0 ecotype shows 3x higher this compound than Col-0 at 17 dpi due to sustained CYP71A13 induction .

-

Transcriptional Activation : CYP71A12 and CYP71A13 are co-induced during infection, with MYB51/122 transcription factors modulating pathway flux .

Competing Pathways and Byproduct Regulation

Evolutionary and Functional Insights

-

Conserved Metabolon Architecture : Enzyme clustering (CYP71A13, CYP71B15, GSTU4) mirrors channeling mechanisms in alkaloid biosynthesis .

-

Cytotoxic Activity : this compound disrupts fungal membranes via thiazole ring interactions and induces apoptosis in cancer cells (IC₅₀ = 12 µM for prostate cancer) .

This synthesis integrates structural, enzymatic, and regulatory data to provide a comprehensive overview of this compound’s chemical reactions, emphasizing its role in plant defense and potential biotechnological applications.

Applications De Recherche Scientifique

Plant Defense Mechanism

Role Against Pathogens:

Camalexin is crucial in the defense of Arabidopsis against various pathogens, including fungi and bacteria. Studies have shown that this compound accumulation is induced during pathogen infection, enhancing the plant's resistance. For instance, research indicated that this compound levels were significantly higher in partially resistant Arabidopsis genotypes compared to susceptible ones when challenged with Plasmodiophora brassicae, a clubroot pathogen .

Mechanism of Action:

The biosynthesis of this compound involves cytochrome P450 enzymes, which are upregulated during pathogen attack. This biosynthetic pathway is critical for the accumulation of this compound, contributing to the plant's ability to inhibit pathogen growth. In particular, the enzymes CYP71A12 and CYP71A13 have been linked to increased this compound production during infections .

Case Study: Agrobacterium Infection

In a study focusing on Agrobacterium tumefaciens, it was found that this compound plays a key role in inhibiting tumor development on inflorescence stalks. The accumulation of this compound was shown to be a significant factor in preventing crown gall disease, highlighting its importance in plant transformation processes .

Cancer Therapeutics

Inhibition of Cancer Cell Proliferation:

Recent studies have identified this compound as an effective inhibitor of breast cancer cell proliferation and migration. It was found to suppress mammosphere formation, which is indicative of stem cell-like properties in cancer cells. The mechanism involves activation of the aryl hydrocarbon receptor (AhR), suggesting that this compound could serve as a novel therapeutic agent for breast cancer treatment .

Case Study: Breast Cancer Research

In vitro experiments demonstrated that this compound inhibited the growth of various breast cancer cell lines, particularly those expressing AhR. This study emphasizes the potential of this compound as a new class of anticancer agents targeting specific cellular pathways involved in tumor growth and metastasis .

Biocontrol Agent

Interaction with Trichoderma:

this compound's role extends into biocontrol applications, where it aids in plant immunity when induced by beneficial fungi such as Trichoderma. This interaction enhances the synthesis of various defense-related enzymes and secondary metabolites, including this compound itself, thereby improving plant resistance against pathogens .

Data Table: Comparative Efficacy of this compound in Biocontrol

| Pathogen | Mechanism | Efficacy |

|---|---|---|

| Botrytis cinerea | Induction of PR genes | High |

| Pseudomonas syringae | Stomatal closure and ROS signaling | Moderate |

| Sclerotium rolfsii | Enhanced chitinase activity | High |

Metabolite Profiling and Biosynthesis Research

Research into the biosynthetic pathways of this compound has revealed intricate networks involving multiple genes and enzymes. Profiling studies using advanced techniques such as UPLC/ESI-QTOF-MS have identified key intermediates and metabolites in the biosynthesis pathway, providing insights into how plants regulate these processes during stress responses .

Mécanisme D'action

La camalexine exerce ses effets principalement par ses propriétés antimicrobiennes. Elle perturbe les processus cellulaires des agents pathogènes, conduisant à leur inhibition ou à leur mort . Dans la recherche sur le cancer, il a été démontré que la camalexine inhibe la prolifération et la migration cellulaires, potentiellement par l’activation du récepteur des hydrocarbures aromatiques . Ce récepteur module diverses réponses cellulaires, y compris l’expression d’enzymes de détoxication et la régulation de la croissance cellulaire .

Comparaison Avec Des Composés Similaires

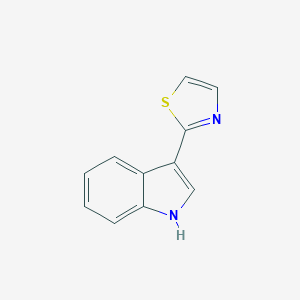

La camalexine fait partie de la famille des phytoalexines indoliques, qui comprend d’autres composés tels que la brassinine et la cyclobrassinine . Ces composés partagent des similitudes structurales, en particulier le cycle indole, mais diffèrent dans leurs chaînes latérales et leurs activités biologiques spécifiques . La camalexine est unique en raison de son cycle thiazole, qui n’est pas présent dans les autres phytoalexines indoliques . Cette différence structurelle contribue à ses propriétés antimicrobiennes distinctes et à son rôle spécifique dans les mécanismes de défense d’Arabidopsis thaliana .

Composés similaires :

- Brassinine

- Cyclobrassinine

- Indole-3-carbinol

- Glucosinolates

La structure et la fonction uniques de la camalexine en font un composé précieux pour la recherche en biologie végétale, en chimie et en médecine

Activité Biologique

Camalexin, chemically known as 3-thiazol-2ʹ-yl-indole, is a significant phytoalexin primarily found in Arabidopsis thaliana. It plays a crucial role in plant defense mechanisms against various pathogens, including fungi and bacteria. This compound is synthesized through a complex biosynthetic pathway involving several cytochrome P450 enzymes and is known for its antimicrobial properties.

Biosynthesis of this compound

The biosynthetic pathway of this compound begins with tryptophan, which is converted to indole-3-acetaldoxime (IAOx). The subsequent steps involve the transformation of IAOx into indole-3-acetonitrile (IAN) by the enzymes CYP71A12 and CYP71A13, followed by conjugation with glutathione, leading to the final formation of this compound through the action of CYP71B15 and other P450 enzymes .

Key Enzymes Involved in this compound Biosynthesis

Biological Activity and Defense Mechanisms

This compound exhibits a range of biological activities that contribute to plant defense. Its accumulation is triggered by various biotic stresses, particularly during pathogen attacks. Studies have shown that this compound plays a defensive role against several pathogens, including:

- Fungal Pathogens : Botrytis cinerea, Alternaria brassicicola, and Phytophthora brassicae.

- Bacterial Pathogens : Burkholderia glumae and other plant growth-promoting bacteria.

Case Studies on this compound's Efficacy

- Interaction with Botrytis cinerea :

- Clubroot Resistance :

-

Microbiome Modulation :

- This compound not only acts against pathogens but also influences the plant's microbiome. A study indicated that loss of the CYP71A27 gene affected microbial activity in the rhizosphere, suggesting that this compound exudation plays a role in shaping microbial communities beneficial for plant health .

Quantification and Analysis Methods

Quantifying this compound levels is essential for understanding its biological activity. Various extraction methods have been developed:

- Standard Extraction Protocol : Involves homogenizing infected leaf tissues followed by solvent extraction and chromatographic analysis to quantify this compound concentration .

- Enzymatic Activity Measurements : Studies have utilized sulfatase activity in soil as an indirect measure of this compound's influence on microbial functions .

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c1-2-4-10-8(3-1)9(7-13-10)11-12-5-6-14-11/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYODIJVWGPRBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032122 | |

| Record name | Camalexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Camalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

135531-86-1 | |

| Record name | Camalexin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135531-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camalexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135531-86-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Camalexin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY3Z69LA99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Camalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134 - 137 °C | |

| Record name | Camalexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.